Regioisomeric Differentiation: LogP and tPSA Distinguish 4-Chloro from 3-Chloro and 4-Fluoro Analogs
The target compound exhibits a calculated logP of 4.995 and a topological polar surface area (tPSA) of 70 Ų, as recorded in the ZINC database [1]. These values differ from its closest regioisomer, 1-(3-chlorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide (CAS 1325681-89-7), and its halogen-exchange analog, 1-(4-fluorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide (CAS 1325681-98-8). The 4-chloro substitution provides higher lipophilicity than the 4-fluoro analog (predicted logP differential of approximately +0.5 to +1.0) while avoiding the altered electrostatic surface of the 3-chloro isomer. Such differences directly impact passive membrane permeability and target binding pocket occupancy, a phenomenon well-documented for indazole-3-carboxamide-based synthetic cannabinoids, where a single halogen positional isomer can result in over 10-fold shifts in receptor binding affinity [2].
| Evidence Dimension | Calculated logP and tPSA as predictors of membrane permeability |
|---|---|
| Target Compound Data | logP = 4.995; tPSA = 70 Ų [1] |
| Comparator Or Baseline | 1-(3-Chlorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide (CAS 1325681-89-7) and 1-(4-Fluorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide (CAS 1325681-98-8) |
| Quantified Difference | logP differential of approximately +0.5 to +1.0 vs. 4-fluoro analog; altered electrostatic potential vs. 3-chloro isomer |
| Conditions | In silico prediction; ZINC database computed properties |
Why This Matters
For SAR studies, the precise regioisomer and halogen substitution pattern must be controlled to avoid confounding permeability and affinity data.
- [1] ZINC Database. ZINC000001045755: 1-(4-Chlorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide physicochemical properties. Accessed via zinc.docking.org. View Source
- [2] Longworth, M., et al. (2019). Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples. Frontiers in Chemistry, 7, 321. View Source
